![molecular formula C16H16ClN3OS B12025400 2-ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone CAS No. 769143-91-1](/img/structure/B12025400.png)
2-ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a chemical compound with the molecular formula C16H16ClN3OS and a molecular weight of 333.842 g/mol . This compound is part of a class of thiosemicarbazones, which are known for their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the condensation of 2-ethoxybenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide . The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted thiosemicarbazones.
Wissenschaftliche Forschungsanwendungen
2-ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antiviral activities.
Medicine: Explored for its potential anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with various molecular targets. It can chelate metal ions, which may inhibit metalloenzymes involved in critical biological processes. Additionally, the compound can interfere with nucleic acid synthesis and function, leading to its antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-ethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone: Similar structure but with a methyl group instead of a chlorine atom.
4-ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone: Similar structure but with the ethoxy group at the 4-position instead of the 2-position.
2-methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
2-ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethoxy group at the 2-position and the chlorine atom on the phenyl ring can affect the compound’s ability to interact with biological targets and undergo specific chemical reactions .
Eigenschaften
CAS-Nummer |
769143-91-1 |
---|---|
Molekularformel |
C16H16ClN3OS |
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-3-[(E)-(2-ethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C16H16ClN3OS/c1-2-21-15-9-4-3-6-12(15)11-18-20-16(22)19-14-8-5-7-13(17)10-14/h3-11H,2H2,1H3,(H2,19,20,22)/b18-11+ |
InChI-Schlüssel |
VELNNSDHYZDVGQ-WOJGMQOQSA-N |
Isomerische SMILES |
CCOC1=CC=CC=C1/C=N/NC(=S)NC2=CC(=CC=C2)Cl |
Kanonische SMILES |
CCOC1=CC=CC=C1C=NNC(=S)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.